molecular formula C19H15FN4OS B2893037 4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 955966-79-7

4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Cat. No. B2893037
CAS RN: 955966-79-7
M. Wt: 366.41
InChI Key: XCVDWBBWZFSOBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl and methoxyphenyl groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings in the fluorophenyl and methoxyphenyl groups would contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the presence of other reactants. The fluorophenyl and methoxyphenyl groups could potentially undergo further substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study involves the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds were screened for their in vitro antimicrobial activity, showing excellent activity in some derivatives compared to others. This research highlights the potential of such compounds in developing antimicrobial agents (Puthran et al., 2019).

Inhibition of 5-Lipoxygenase

Another study presents the methoxytetrahydropyrans as a new series of selective and orally potent 5-lipoxygenase inhibitors. These compounds demonstrated significant inhibition of leukotriene synthesis, suggesting their potential use in treating inflammatory conditions (Crawley et al., 1992).

Functional Modification of Hydrogels

Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various aliphatic and aromatic amines, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide and 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl) benzene sulfonamide, demonstrated increased thermal stability and promising biological activities. These findings suggest applications in medical fields (Aly & El-Mohdy, 2015).

Synthesis of Diamides

A study on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid indicates the potential application of these compounds in developing pharmaceutical agents with specific biological activities (Agekyan & Mkryan, 2015).

Reductive Amination and Derivatives Synthesis

Research detailing the reductive amination of specific pyrazole carbaldehydes and the subsequent synthesis of secondary amines showcases the versatility of these compounds in synthesizing biologically active molecules (Bawa, Ahmad, & Kumar, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Depending on its specific properties, it could pose various safety hazards, such as skin or eye irritation, respiratory irritation, and more .

properties

IUPAC Name

4-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-25-15-8-4-13(5-9-15)17-11-26-19(23-17)24-18(21)16(10-22-24)12-2-6-14(20)7-3-12/h2-11H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDWBBWZFSOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

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